molecular formula C22H23FN4O3 B12188656 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B12188656
M. Wt: 410.4 g/mol
InChI Key: UZTQGZRIUDNSPI-UHFFFAOYSA-N
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Description

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or ester.

    Piperidine Ring Introduction: The benzoxazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Attachment of the Pyridine Moiety: The final step involves coupling the piperidine-benzoxazole intermediate with a pyridine derivative, typically using amide bond formation techniques such as peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially yielding alcohol derivatives.

    Substitution: The fluorine atom on the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, which can provide insights into the behavior of similar heterocyclic compounds.

Biology

In biological research, the compound’s interactions with various biomolecules are of interest, particularly its potential as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its activity as a pharmacological agent targeting specific pathways or receptors.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide stands out due to its unique combination of a benzoxazole ring, piperidine ring, and pyridine moiety

Properties

Molecular Formula

C22H23FN4O3

Molecular Weight

410.4 g/mol

IUPAC Name

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide

InChI

InChI=1S/C22H23FN4O3/c23-17-1-2-18-19(13-17)30-26-22(18)16-7-11-27(12-8-16)21(29)4-3-20(28)25-14-15-5-9-24-10-6-15/h1-2,5-6,9-10,13,16H,3-4,7-8,11-12,14H2,(H,25,28)

InChI Key

UZTQGZRIUDNSPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)NCC4=CC=NC=C4

Origin of Product

United States

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